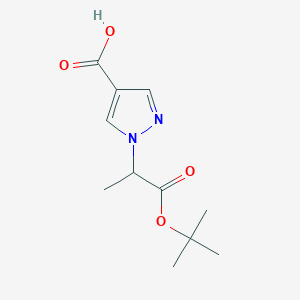

1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid

CAS No.: 1856096-94-0

Cat. No.: VC2976024

Molecular Formula: C11H16N2O4

Molecular Weight: 240.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1856096-94-0 |

|---|---|

| Molecular Formula | C11H16N2O4 |

| Molecular Weight | 240.26 g/mol |

| IUPAC Name | 1-[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]pyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H16N2O4/c1-7(10(16)17-11(2,3)4)13-6-8(5-12-13)9(14)15/h5-7H,1-4H3,(H,14,15) |

| Standard InChI Key | VYOYEOPTJNZIRF-UHFFFAOYSA-N |

| SMILES | CC(C(=O)OC(C)(C)C)N1C=C(C=N1)C(=O)O |

| Canonical SMILES | CC(C(=O)OC(C)(C)C)N1C=C(C=N1)C(=O)O |

Introduction

Basic Information and Structural Characteristics

1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid is an N-substituted pyrazole compound featuring a carboxylic acid group at the 4-position and a tert-butoxy-containing substituent at the N1 position. This compound exists as a solid at standard temperature and pressure and possesses important functional groups that make it valuable for organic synthesis.

The compound has been cataloged with varying CAS numbers and molecular formulations across different chemical databases. The most commonly accepted specifications are presented in Table 1.

Table 1: Basic Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 1856096-94-0 |

| Molecular Formula | C11H16N2O4 |

| Molecular Weight | 240.26 g/mol |

| SMILES | O=C(C1=CN(CC(OC(C)(C)C)=O)N=C1)O |

| Purity (commercial standard) | ≥95% |

The structure features several key functional groups: a pyrazole heterocycle, a carboxylic acid moiety, and a tert-butoxycarbonyl group connected via a methylene linker. The compound's chemical structure can be visualized as a pyrazole ring with a carboxylic acid at the 4-position and a substituted methyl group at the N1 position containing a tert-butoxy ester functionality.

Physical and Chemical Properties

The physical and chemical properties of 1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid are integral to understanding its behavior in various chemical and biological environments. The compound is characterized by its moderately polar nature, attributed to the presence of both hydrophilic (carboxylic acid) and hydrophobic (tert-butyl) groups.

Table 2: Physical and Chemical Properties

The carboxylic acid group at the 4-position of the pyrazole ring confers acidic properties to the molecule, allowing it to participate in various acid-base reactions and potentially form salts with appropriate bases. The tert-butoxy group provides steric hindrance and potential sites for further chemical modifications.

Structural Relatives and Analogues

Understanding the structural relatives of 1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid provides context for its chemical behavior and potential applications. Several structurally related compounds have been documented in chemical databases and literature.

Table 3: Structural Relatives and Analogues

These related compounds may exhibit similar reactivity patterns and may serve as precursors or alternatives in synthetic pathways targeting similar biological activities.

Applications in Medicinal Chemistry

Pyrazole-4-carboxylic acid derivatives, including compounds similar to 1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid, have demonstrated significant utility in medicinal chemistry and drug discovery efforts.

As Building Blocks in Drug Synthesis

The compound's structure makes it valuable as a building block for synthesizing more complex molecules with potential pharmacological activities. The pyrazole ring is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and bioactive compounds.

Research Findings and Developments

Role in Integrin Inhibitor Development

Compounds with structural similarities to 1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid have been identified in research focusing on integrin inhibitors. Research findings indicate that pyrazole derivatives may play a crucial role in stabilizing integrins in their bent-closed conformation, which is significant for developing non-LIBS inducing inhibitors .

The presence of a pyrazole ring with specific nitrogen positioning allows these compounds to stabilize water molecules that bridge between the MIDAS metal ion and serine residues in integrin structures. This unique mechanism is described as follows:

"The pyrazole ring with two nitrogens, one of which (N2) hydrogen bonds to water 1... Thus, one of the hydrogens of water 1 donates a hydrogen bond to the electron lone pair of N2; in turn, one water 1 oxygen electron lone pair forms a partially covalent (2.1 Å) coordination to the MIDAS metal ion."

Applications in Protein Degradation Technology

Recent research has identified 1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic acid, a structural analog of our target compound, as a valuable rigid linker in PROTAC (Proteolysis Targeting Chimera) development . This suggests that 1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid may have similar applications:

"Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties."

The structural features of 1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid, particularly its rigid pyrazole core combined with the functional carboxylic acid group, make it potentially valuable for similar applications in protein degradation research.

Chemical Reactivity Profile

The chemical reactivity of 1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid is primarily determined by its functional groups: the carboxylic acid, the pyrazole ring, and the tert-butoxy ester.

Carboxylic Acid Reactivity

The carboxylic acid group at the 4-position of the pyrazole ring can participate in numerous reactions:

-

Esterification to form various esters

-

Amide formation with amines

-

Reduction to alcohols

-

Decarboxylation under specific conditions

Pyrazole Ring Reactivity

The pyrazole core shows reactivity typical of aromatic heterocycles:

-

Electrophilic substitution reactions (though with limited regioselectivity)

-

Metalation with strong bases followed by reaction with electrophiles

-

Coordination to metal centers through nitrogen atoms

tert-Butoxy Group

The tert-butoxy ester function serves as a protected carboxylic acid that can be selectively cleaved under acidic conditions to reveal a free carboxylic acid. This property is particularly valuable in multistep synthesis where selective deprotection is needed.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume